Cas no 1281422-81-8 (2-[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethan-1-amine)
![2-[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethan-1-amine structure](https://ja.kuujia.com/scimg/cas/1281422-81-8x500.png)
2-[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethan-1-amine 化学的及び物理的性質
名前と識別子
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- 2-(6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine
- 2-(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine
- 2-[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethan-1-amine
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- MDL: MFCD29045883
- インチ: 1S/C11H11N5S/c12-6-5-11-14-13-10-4-3-8(15-16(10)11)9-2-1-7-17-9/h1-4,7H,5-6,12H2
- InChIKey: BVOBTWRRNXEDFJ-UHFFFAOYSA-N
- ほほえんだ: S1C=CC=C1C1C=CC2=NN=C(CCN)N2N=1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 264
- トポロジー分子極性表面積: 97.3
- 疎水性パラメータ計算基準値(XlogP): 0.5
2-[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-0256-5g |
2-(6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine |
1281422-81-8 | 95%+ | 5g |
$1398.0 | 2023-09-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN24022-10G |
2-[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethan-1-amine |
1281422-81-8 | 95% | 10g |
¥ 11,299.00 | 2023-03-31 | |
TRC | T180061-1g |
2-(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine |
1281422-81-8 | 1g |
$ 660.00 | 2022-06-03 | ||
Enamine | EN300-265166-5.0g |
2-[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethan-1-amine |
1281422-81-8 | 5g |
$2110.0 | 2023-04-24 | ||
Enamine | EN300-265166-5g |
2-[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethan-1-amine |
1281422-81-8 | 5g |
$2110.0 | 2023-09-14 | ||
Ambeed | A1084479-1g |
2-(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine |
1281422-81-8 | 98% | 1g |
$391.0 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1533495-10g |
2-(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine |
1281422-81-8 | 98% | 10g |
¥22598.00 | 2024-08-09 | |
TRC | T180061-100mg |
2-(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine |
1281422-81-8 | 100mg |
$ 115.00 | 2022-06-03 | ||
Enamine | EN300-265166-2.5g |
2-[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethan-1-amine |
1281422-81-8 | 2.5g |
$1428.0 | 2023-09-14 | ||
Enamine | EN300-265166-0.05g |
2-[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethan-1-amine |
1281422-81-8 | 0.05g |
$612.0 | 2023-09-14 |
2-[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethan-1-amine 関連文献
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
2-[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethan-1-amineに関する追加情報
Introduction to 2-[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethan-1-amine (CAS No. 1281422-81-8)
2-[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethan-1-amine (CAS No. 1281422-81-8) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to a class of heterocyclic compounds known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The unique structural features of this molecule make it a promising candidate for further research and development in drug discovery.
The chemical structure of 2-[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethan-1-amine consists of a thiophene ring fused to a triazolopyridazine core, with an ethylamine substituent attached to the triazolopyridazine moiety. The thiophene ring is known for its electron-rich nature and aromatic stability, which can contribute to the compound's overall reactivity and binding affinity to various biological targets. The triazolopyridazine core is a versatile scaffold that has been extensively studied for its ability to modulate a wide range of biological processes.
Recent studies have highlighted the potential of 2-[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethan-1-amine in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibited potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This finding suggests that 2-[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethan-1-amine could be a valuable lead compound for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory properties, 2-[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethan-1-amine has also shown promise in antiviral research. A study conducted by researchers at the University of California found that this compound effectively inhibited the replication of several RNA viruses, including influenza and coronaviruses. The mechanism of action appears to involve the disruption of viral RNA synthesis and protein translation processes. These findings underscore the potential of 2-[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethan-1-amine as a broad-spectrum antiviral agent.
The anticancer properties of 2-[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethan-1-amine have also been investigated. A study published in Cancer Research demonstrated that this compound induced apoptosis in several cancer cell lines by targeting key signaling pathways involved in cell survival and proliferation. Specifically, it was found to inhibit the activation of AKT and ERK signaling pathways, which are frequently dysregulated in cancer cells. These results suggest that 2-[6-(thiophen-2-y l)-[1 , 2 , 4 ]triazolo [ 4 , 3 -b ]pyridazin -3 - yl ]ethan - 1 - amine could serve as a novel therapeutic agent for treating various types of cancer.
The pharmacokinetic properties of 2-[6-(thiophen - 2 - yl ) - [ 1 , 4 , 5 ]triazolo [ 4 , 3 -b ]pyridazin -3 - yl ]ethan - 1 - amine have been evaluated in preclinical studies. These studies indicate that the compound exhibits favorable oral bioavailability and good tissue distribution. Additionally, it has been shown to have low toxicity and minimal side effects at therapeutic doses. These characteristics make it an attractive candidate for further clinical development.
In conclusion, 2-[6-(thiophen - 2 - yl ) - [ 1 , 4 , 5 ]triazolo [ 4 , b ]pyridazin - yl ]ethan - amine (CAS No. . ) is a multifaceted compound with significant potential in various therapeutic areas. Its unique chemical structure and diverse biological activities make it an exciting target for ongoing research and development in medicinal chemistry. As more studies are conducted to elucidate its mechanisms of action and optimize its pharmacological properties, it is likely that this compound will play an increasingly important role in the discovery and development of new drugs for treating inflammatory diseases, viral infections, and cancer.
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